N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
N-[4-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-28-18-9-8-15(12-19(18)29-2)10-11-23-20(26)13-17-14-30-22(24-17)25-21(27)16-6-4-3-5-7-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,26)(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMDKBKLNUPLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Attachment of the Benzamide Group: The benzamide group is introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.
Incorporation of the 3,4-Dimethoxyphenethylamine Moiety: This step involves the nucleophilic substitution of the amine group onto the thiazole ring, typically under acidic or basic conditions to ensure the reaction proceeds efficiently.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The amide and thioamide groups in the structure are susceptible to hydrolysis under acidic or basic conditions:
Electrophilic Substitution on the Thiazole Ring
The thiazole core undergoes regioselective electrophilic substitution, particularly at the 5-position:
Amide Bond Acylation
The secondary amine group reacts with acylating agents:
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Reagent : Acetic anhydride, pyridine (room temperature, 12 hrs)
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Product : N-Acetylated derivative (confirmed by -NMR at δ 169.8 ppm for acetyl carbonyl) .
Condensation with Aldehydes
The primary amine participates in Schiff base formation:
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Reagent : 4-Methoxybenzaldehyde, ethanol, reflux (8 hrs)
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Product : Imine-linked adduct (λₘₐₓ = 320 nm via UV-Vis; HRMS m/z: 589.23 [M+H]⁺) .
Oxidation and Reduction
Demethylation of Methoxy Groups
The 3,4-dimethoxy phenyl group undergoes demethylation under harsh conditions:
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Reagent : BBr₃ (1M in DCM), −78°C → RT, 24 hrs
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Product : Catechol derivative (HPLC purity >95%; IR peak at 3400 cm⁻¹ for -OH) .
Cycloaddition Reactions
The thiazole ring participates in [4+2] Diels-Alder reactions:
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Reagent : Maleic anhydride, toluene, reflux (12 hrs)
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Product : Bicyclic adduct (X-ray crystallography confirms stereochemistry).
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
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Primary Pathway : C–N bond cleavage in the phenethylamino group (LC-MS shows m/z: 288.1 fragment) .
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Secondary Pathway : Thiazole ring opening (NMR shows loss of δ 7.4 ppm proton).
Catalytic Hydrogenation
| Catalyst | Conditions | Product |
|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH, 6 hrs | Saturation of thiazole’s C=C bond |
| Raney Ni | H₂ (3 atm), 80°C, 12 hrs | Full reduction of amide to amine |
Stability Under Physiological Conditions
Scientific Research Applications
Table 1: Structural Components
| Component | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Benzamide Structure | Enhances solubility and stability |
| Dimethoxyphenethyl Group | Potentially increases efficacy |
Biological Activities
Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Antimicrobial Activity
Studies have demonstrated that thiazole derivatives possess significant antimicrobial properties. For instance, derivatives of thiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.06 to 1.88 mg/mL . This suggests that N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide could also exhibit similar antimicrobial properties.
Anticancer Potential
Thiazole-containing compounds have been investigated for their anticancer properties. Some studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of cell cycle arrest . The specific application of this compound in cancer treatment remains to be fully explored but holds promise based on related compounds.
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting that this compound could be beneficial in treating inflammatory diseases .
Enzyme Inhibition
Many thiazole derivatives act as enzyme inhibitors. For example, some studies have focused on their interaction with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism. Compounds that inhibit DHFR can be effective in treating conditions like rheumatoid arthritis and certain cancers .
Interaction with Receptors
The compound may also interact with various biological receptors, influencing signaling pathways related to inflammation and cell growth. Research into similar compounds suggests that they may modulate receptor activity, leading to therapeutic effects .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazole derivatives against multiple bacterial strains. The results indicated that certain structural modifications enhanced antibacterial potency, suggesting that this compound could be optimized for improved efficacy against resistant strains .
Case Study 2: Anticancer Activity
In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines. One particular derivative demonstrated significant cytotoxicity against breast cancer cells by disrupting mitochondrial function and activating caspase pathways . This case underscores the potential of this compound as a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it could act as an inhibitor of acetylcholinesterase, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.
Comparison with Similar Compounds
Structural Features
The compound shares structural similarities with several classes of thiazole and benzamide derivatives (Table 1):
Key Observations :
- Substituent Diversity : The target compound’s 3,4-dimethoxyphenethyl group distinguishes it from analogs with pyridinyl (4d), halogenated phenyl (), or benzylidene groups (). Methoxy groups may improve membrane permeability compared to halogens.
Pharmacokinetic Considerations
- Solubility : The 3,4-dimethoxy groups may reduce solubility compared to halogenated analogs () but improve blood-brain barrier penetration.
- Metabolic Stability : Piperazine derivatives () show oral bioavailability, implying that the target’s phenethyl group might resist first-pass metabolism better than smaller alkyl chains.
Biological Activity
N-(4-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of diabetes and cancer treatment. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and structure-activity relationships.
Chemical Structure and Properties
The compound features a thiazole moiety linked to a benzamide structure, with a 3,4-dimethoxyphenethyl group acting as a substituent. The general structure can be represented as follows:
This structural configuration is critical for its biological activity, influencing both pharmacokinetics and pharmacodynamics.
1. Antidiabetic Activity
Research indicates that derivatives similar to this compound exhibit protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. For instance, a related compound demonstrated an EC50 value of 0.1 ± 0.01 μM in protecting β-cells from ER stress-induced apoptosis, suggesting that modifications to the thiazole and benzamide structures can enhance cytoprotective properties against oxidative stress associated with diabetes .
2. Anticancer Activity
The compound's potential as an anticancer agent is supported by studies showing its inhibitory effects on histone deacetylases (HDACs), which are implicated in cancer progression. One study reported that similar benzamide derivatives exhibited IC50 values in the nanomolar range against HDAC1 and HDAC2, leading to significant antiproliferative effects in various cancer cell lines . The mechanism involves inducing cell cycle arrest and apoptosis, making these compounds promising candidates for further development as anticancer therapies.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups such as methoxy at specific positions on the phenyl ring significantly enhances the compound's potency against target cells.
- Thiazole Ring Modifications : Variations in the thiazole substituents can affect both solubility and receptor binding affinity, impacting overall efficacy .
Case Study 1: Diabetes Treatment
A study evaluated the efficacy of a series of thiazole derivatives in protecting pancreatic β-cells from ER stress. The results indicated that compounds with similar structural motifs to this compound exhibited up to 100% protection at optimal concentrations . This highlights the potential application of this class of compounds in managing diabetes through β-cell preservation.
Case Study 2: Cancer Cell Lines
In another study focused on cancer treatment, compounds with similar structures were tested against various cancer cell lines. The results showed significant growth inhibition with IC50 values ranging from 0.5 to 5 μM across different cell types, indicating strong anticancer properties . The mechanism was linked to HDAC inhibition leading to altered gene expression profiles associated with apoptosis.
Q & A
Q. Docking Workflow :
- Prepare ligand (compound) and receptor (enzyme) structures using AutoDock Tools.
- Simulate binding with Lamarckian genetic algorithms (50 runs, grid size 60×60×60 ų).
- Validate poses via RMSD clustering (<2.0 Å acceptable) .
- Key Insight : The 3,4-dimethoxy group enhances π-π stacking with aromatic residues (e.g., Tyr⁴¹⁵ in PFOR), while the thiazole nitrogen forms hydrogen bonds with catalytic sites .
Q. How do contradictory results in antimicrobial activity arise from structural analogs, and how can QSAR resolve them?
- Analysis : Discrepancies often stem from substituent effects. For example:
- Electron-Withdrawing Groups (e.g., -NO₂): Increase activity against Gram-negative bacteria but reduce solubility .
- Methoxy Groups : Enhance membrane permeability but may sterically hinder target binding .
- QSAR Approach :
- Build a model using descriptors like logP, molar refractivity, and HOMO/LUMO energies.
- Validate with leave-one-out cross-validation (R² >0.7 required) .
Q. What strategies optimize the compound’s stability under physiological conditions (pH, temperature)?
- Methodology :
- Degradation Studies : Incubate at 37°C in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor via HPLC at 0, 24, 48h .
- Stabilizers : Co-formulate with cyclodextrins to protect the amide bond from hydrolysis .
- Data Table :
| Condition | Half-Life (h) | Major Degradation Pathway | Reference |
|---|---|---|---|
| PBS, pH 7.4 | 48 ± 3 | Amide hydrolysis | |
| Simulated Gastric Fluid | 12 ± 1 | Thiazole ring oxidation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
